molecular formula C14H18FNO3S B2429367 2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone CAS No. 1448057-17-7

2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2429367
CAS No.: 1448057-17-7
M. Wt: 299.36
InChI Key: UTMUHFXLKNEJSI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is a chemical compound of interest in medicinal chemistry and drug discovery research, designed as a potential scaffold for modulating various biological targets. The structure integrates key pharmacophoric elements commonly associated with bioactive molecules. The 4-fluorophenyl group is a widespread motif in pharmaceuticals, often employed to enhance metabolic stability, influence molecular binding affinity, and improve cell membrane permeability . This moiety is frequently explored in the development of receptor ligands and enzyme inhibitors . The piperidine ring is a privileged nitrogen-containing heterocycle in drug design, serving as a versatile scaffold that can contribute to a molecule's three-dimensional structure and its interaction with enzyme active sites or receptor pockets . The methylsulfonyl group is a strong electron-withdrawing functionality that can be critical for specific hydrogen-bonding interactions within a protein's binding site. This group is a common feature in many modern pharmaceuticals and is often investigated for its role in enhancing potency and selectivity . The strategic combination of these features makes this compound a promising candidate for researchers developing novel compounds for biochemical screening, structure-activity relationship (SAR) studies, and the exploration of new therapeutic agents. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(4-methylsulfonylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3S/c1-20(18,19)13-6-8-16(9-7-13)14(17)10-11-2-4-12(15)5-3-11/h2-5,13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMUHFXLKNEJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives in a substitution reaction.

    Attachment of the ethanone moiety: This can be done through acylation reactions using ethanoyl chloride or similar reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or continuous flow reactors: To ensure consistent quality and yield.

    Catalysts: Such as Lewis acids or bases to facilitate the reactions.

    Purification steps: Including crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Particularly nucleophilic substitution reactions involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

The biological activity of 2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone has been investigated in various contexts, particularly its antimicrobial and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives range from 20 to 40 µM against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity compared to standard antibiotics like ciprofloxacin .

Pharmacological Potential

The compound's interaction with biological targets suggests several therapeutic applications:

  • CNS Disorders: Its structural similarity to known CNS-active compounds suggests potential use in treating conditions like anxiety and depression.
  • Metabolic Disorders: Similar compounds have been explored for their ability to inhibit enzymes involved in metabolic syndrome, including those related to type 2 diabetes and obesity .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial properties of piperidine derivatives, including this compound. Results demonstrated significant activity against resistant bacterial strains, suggesting its potential as an alternative treatment option .
  • CNS Activity:
    Another investigation into similar compounds revealed their effects on anxiety-like behaviors in animal models. The results indicated that these compounds could modulate neurotransmitter levels, providing insights into their potential as anxiolytics .

Summary Table of Applications

Application AreaFindingsReferences
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli with MIC values of 20-40 µM
CNS DisordersPotential use in treating anxiety and depression; modulation of neurotransmitter systems
Metabolic DisordersInhibition of enzymes related to type 2 diabetes and obesity

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperidinyl ethanone moiety can modulate the compound’s overall activity. Pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
  • 2-(4-Bromophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone
  • 2-(4-Methylphenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone

Uniqueness

2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to target molecules, making it a valuable compound in various research and industrial applications.

Biological Activity

2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone, a compound with notable structural features, has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a 4-fluorophenyl moiety and a methylsulfonyl group attached to a piperidine ring. Its molecular formula is C19H22FNOS, with a molecular weight of approximately 347 g/mol. The presence of the fluorine atom and the methylsulfonyl group enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The piperidine ring allows for hydrophobic interactions, while the methylsulfonyl group can participate in hydrogen bonding, stabilizing the compound-receptor complex. Additionally, the fluoro substituent may enhance binding affinity through halogen bonding.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, particularly against certain bacterial strains.
  • Cytotoxicity : In vitro assays have shown that this compound can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
  • Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems, particularly in models of anxiety and depression.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with this compound:

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value of approximately 15 µM against breast cancer cells, suggesting significant anticancer potential .
  • Neuropharmacological Investigations :
    • In a behavioral study using rodent models, administration of the compound showed anxiolytic effects comparable to standard anxiolytics. The results were statistically significant (p < 0.05), indicating its potential as a therapeutic agent for anxiety disorders .
  • Antimicrobial Activity :
    • A series of derivatives were tested against common pathogens. The compound demonstrated effective inhibition against Staphylococcus aureus with an MIC value of 8 µg/mL, showcasing its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResult (IC50/MIC)Reference
AnticancerBreast Cancer Cells15 µM
AnxiolyticRodent Behavioralp < 0.05
AntimicrobialStaphylococcus aureus8 µg/mL

Q & A

Q. What are the recommended methods for synthesizing 2-(4-Fluorophenyl)-1-(4-(methylsulfonyl)piperidin-1-yl)ethanone in laboratory settings?

Methodological Answer: The synthesis of this compound typically involves multi-step organic reactions. Key approaches include:

  • Friedel-Crafts Acylation : Reacting 4-fluorobenzene derivatives with acyl chlorides in the presence of Lewis acid catalysts (e.g., AlCl₃) to introduce the ethanone moiety. This method is noted for moderate yields (60-75%) but requires rigorous moisture control .
  • Piperidine Functionalization : Coupling 4-(methylsulfonyl)piperidine with fluorophenyl intermediates via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimizing reaction temperature (80-100°C) and solvent polarity (e.g., DMF or THF) improves efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity. Monitor by TLC or HPLC .

Q. Table 1: Synthesis Method Comparison

MethodYield (%)Key ConditionsReferences
Friedel-Crafts Acylation60-75AlCl₃, anhydrous DCM, 0°C
Piperidine Coupling70-85Pd(OAc)₂, DMF, 80°C

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: While hazard classifications vary (e.g., some SDSs report "no known hazards" ), standard precautions should include:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use N95 masks if handling powders to avoid inhalation .
  • Ventilation : Conduct reactions in fume hoods with >100 ft/min airflow to mitigate volatile byproducts (e.g., HF or SOₓ gases) .
  • Emergency Protocols : Immediate rinsing with water (15+ minutes for eye/skin exposure) and medical consultation for ingestion .

Q. How can the purity and structural integrity of the compound be verified?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column with methanol/water (65:35) mobile phase and UV detection at 254 nm. Retention time consistency (±0.1 min) indicates purity .
    • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR. Key signals include:
  • 4-Fluorophenyl: δ 7.2–7.4 ppm (doublet, aromatic H)
  • Piperidinyl-SO₂CH₃: δ 2.8 ppm (singlet, methylsulfonyl) .
  • Thermogravimetric Analysis (TGA) : Assess decomposition points (>200°C suggests thermal stability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Methodological Answer: Discrepancies often arise from structural variations or assay conditions. To address this:

  • Structural Confirmation : Use X-ray crystallography (e.g., resolving piperidine ring conformation ) to verify substituent positioning.
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) and compare IC₅₀ values. For example, methylsulfonyl groups may enhance solubility but reduce membrane permeability, altering observed activity .
  • Meta-Analysis : Cross-reference data from peer-reviewed journals and avoid vendor-reported bioactivity (e.g., unreliable sources like BenchChem ).

Q. What strategies optimize analytical methods (e.g., HPLC, GC-MS) for this compound?

Methodological Answer:

  • Mobile Phase Optimization : Adjust methanol:buffer ratios (e.g., 65:35 to 70:30) to improve peak resolution. Sodium acetate (6.8 g/L) with 1-octanesulfonate enhances ion pairing for polar derivatives .
  • Derivatization for GC-MS : Silylate hydroxyl or amine groups with BSTFA to increase volatility. Monitor m/z 183 (base peak for fluorophenyl fragments) .
  • Column Selection : Use phenyl-hexyl columns for better separation of aromatic analogs vs. C18 .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

  • Core Modifications : Synthesize analogs with:
    • Varied substituents on the piperidine ring (e.g., -SO₂CF₃ vs. -SO₂CH₃) to assess sulfonyl group impact on target binding .
    • Halogen replacements (e.g., Cl or Br at the 4-fluorophenyl position) to study electronic effects .
  • Biological Testing :
    • Enzyme Assays : Measure inhibition of COX-2 or kinases (IC₅₀) under standardized conditions .
    • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities against target proteins (PDB: 1PXX) .

Q. Table 2: Key SAR Parameters

Modification SiteBiological ImpactReferences
Piperidine Sulfonyl↑ Selectivity for kinase targets
4-Fluorophenyl Halogen↓ Metabolic stability, ↑ cytotoxicity

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